N-(2,4-dicyanophenyl)acetamide
Description
N-(2,4-Dicyanophenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with two cyano (-CN) groups at the 2- and 4-positions, linked to an acetamide moiety. The electron-withdrawing cyano groups likely influence its reactivity, solubility, and molecular interactions, distinguishing it from other acetamide derivatives .
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.186 |
IUPAC Name |
N-(2,4-dicyanophenyl)acetamide |
InChI |
InChI=1S/C10H7N3O/c1-7(14)13-10-3-2-8(5-11)4-9(10)6-12/h2-4H,1H3,(H,13,14) |
InChI Key |
RMNRRUFHRABYGE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
The substituents on the phenyl ring and acetamide moiety significantly impact physicochemical properties and bioactivity. Key analogues include:
Table 1: Structural Comparison of N-(2,4-Dicyanophenyl)acetamide and Analogues
| Compound Name | Substituents/Functional Groups | Key Structural Features |
|---|---|---|
| This compound | 2,4-dicyanophenyl, acetamide | Electron-deficient aromatic ring |
| 2-(2,4-Dichlorophenoxy)-N-(trichloroethyl)acetamide | 2,4-dichlorophenoxy, trichloroethyl, acetamide | Lipophilic Cl substituents, bulky sidechain |
| N-(4-Phenoxyphenyl)acetamide derivatives | 4-phenoxyphenyl, triazole-thio, acetamide | Ether linkage, sulfur-containing heterocycle |
| N-(3,4-Dihydroxyphenyl)acetamide | 3,4-dihydroxyphenyl, acetamide | Polar hydroxyl groups, redox activity |
| Dimethenamid-P (herbicide) | Chloro, thienyl, methoxyethyl, acetamide | Thiophene ring, agrochemical backbone |
Key Observations :
- Electron-withdrawing groups (e.g., -CN, -Cl) enhance stability and resistance to nucleophilic attack, as seen in herbicidal compounds like 2-(2,4-dichlorophenoxy)acetamide derivatives .
- Hydroxyl groups (e.g., N-(3,4-dihydroxyphenyl)acetamide) increase polarity and susceptibility to oxidation, correlating with mutagenic activity .
- Heterocyclic moieties (e.g., triazole-thio in ) improve binding affinity in antimicrobial or cytotoxic applications .
Table 2: Bioactivity Comparison
Key Observations :
- Herbicidal Activity: Chloro-substituted acetamides (e.g., 2,4-dichlorophenoxy derivatives) mimic natural auxins, disrupting plant growth .
- Antimicrobial Properties : Compounds with sulfur-containing groups (e.g., triazole-thio in ) exhibit broad-spectrum activity via membrane disruption .
- Toxicity Concerns : Hydroxylated derivatives (e.g., N-(3,4-dihydroxyphenyl)acetamide) show mutagenicity due to oxidative metabolite formation .
Physicochemical Properties
- Solubility: Cyano and chloro groups reduce aqueous solubility compared to hydroxylated analogues.
- Stability : Electron-withdrawing substituents (e.g., -CN, -Cl) enhance resistance to hydrolysis.
- Synthetic Routes: Many analogues are synthesized via condensation (e.g., chloral hydrate with dichlorophenoxyacetic acid amide) or diazo coupling (e.g., ) .
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